![molecular formula C20H16ClN3O3 B2572778 3-(2-氯苯基)-5-[2-(2,4-二甲氧基苯胺基)乙烯基]-4-异恶唑甲腈 CAS No. 320424-93-9](/img/structure/B2572778.png)
3-(2-氯苯基)-5-[2-(2,4-二甲氧基苯胺基)乙烯基]-4-异恶唑甲腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile: is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl group, a dimethoxyaniline moiety, and an isoxazole ring with a carbonitrile group
科学研究应用
Chemistry
In organic synthesis, 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In materials science, the compound’s properties can be exploited for the development of new materials with specific characteristics, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrially relevant compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne or alkene precursor.
Introduction of the Chlorophenyl Group: This step often involves a substitution reaction where a chlorophenyl group is introduced to the isoxazole ring.
Attachment of the Dimethoxyaniline Moiety: The final step involves a vinylation reaction where the 2,4-dimethoxyaniline is attached to the isoxazole ring via a vinyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or other reduced forms of the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
作用机制
The mechanism by which 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The presence of the isoxazole ring and the nitrile group can facilitate interactions with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions.
相似化合物的比较
Similar Compounds
3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile: can be compared with other isoxazole derivatives such as:
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrile and the dimethoxyaniline moieties, along with the isoxazole ring, provides a versatile platform for further chemical modifications and applications.
This detailed overview should provide a comprehensive understanding of 3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile, its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
3-(2-chlorophenyl)-5-[(E)-2-(2,4-dimethoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3/c1-25-13-7-8-17(19(11-13)26-2)23-10-9-18-15(12-22)20(24-27-18)14-5-3-4-6-16(14)21/h3-11,23H,1-2H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTUBQQWPDLTGY-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
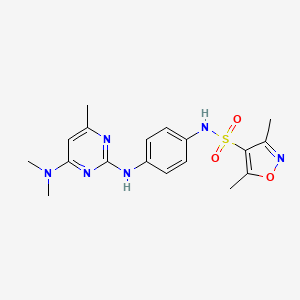
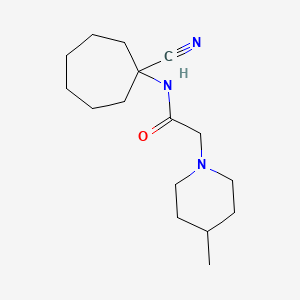
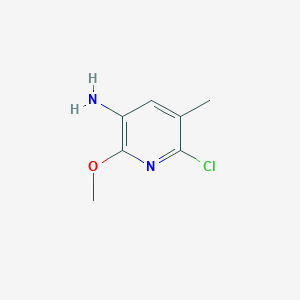
![N-[3-(dimethylamino)propyl]-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide](/img/structure/B2572701.png)
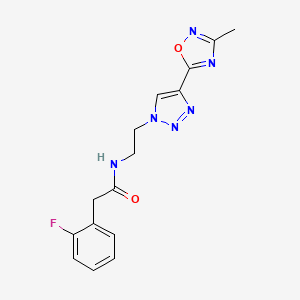
![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
![1-(Iodomethyl)-4-(methoxymethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2572705.png)
![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)
![9-(4-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2572707.png)

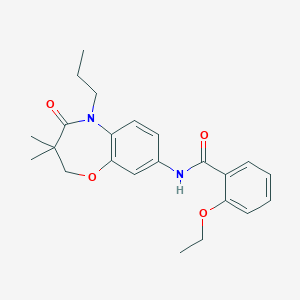
![benzyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2572714.png)
![2-methyl-5-{3-[(6-methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}pyrazine](/img/structure/B2572716.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenoxy-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2572718.png)
